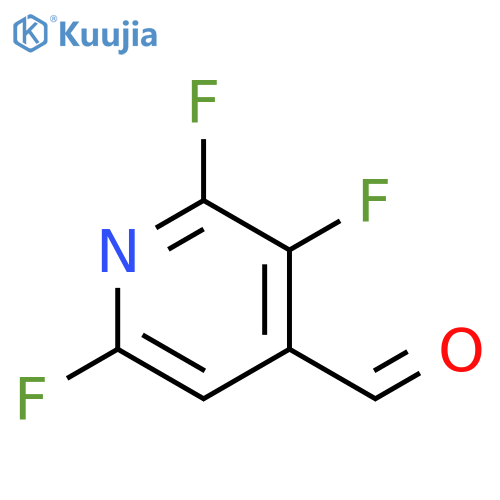

Cas no 1261269-91-3 (2,3,6-trifluoropyridine-4-carbaldehyde)

2,3,6-trifluoropyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,3,6-trifluoropyridine-4-carbaldehyde

- 4-Pyridinecarboxaldehyde, 2,3,6-trifluoro-

- EN300-7701177

- AKOS008901425

- MFCD17012140

- CS-0261083

- 1261269-91-3

- 2,3,6-Trifluoroisonicotinaldehyde

- 2,3,6-Trifluoro-4-pyridinecarboxaldehyde

- SCHEMBL15907700

-

- インチ: 1S/C6H2F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1-2H

- InChIKey: ZATSBEOZHQIYHS-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC(F)=CC(C=O)=C1F

計算された属性

- せいみつぶんしりょう: 161.00884817g/mol

- どういたいしつりょう: 161.00884817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.506±0.06 g/cm3(Predicted)

- ふってん: 207.3±35.0 °C(Predicted)

- 酸性度係数(pKa): -10.51±0.18(Predicted)

2,3,6-trifluoropyridine-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7701177-5.0g |

2,3,6-trifluoropyridine-4-carbaldehyde |

1261269-91-3 | 95.0% | 5.0g |

$2650.0 | 2025-02-22 | |

| Enamine | EN300-7701177-10.0g |

2,3,6-trifluoropyridine-4-carbaldehyde |

1261269-91-3 | 95.0% | 10.0g |

$3929.0 | 2025-02-22 | |

| Enamine | EN300-7701177-0.1g |

2,3,6-trifluoropyridine-4-carbaldehyde |

1261269-91-3 | 95.0% | 0.1g |

$317.0 | 2025-02-22 | |

| Aaron | AR01MQ2I-50mg |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 50mg |

$317.00 | 2025-02-14 | |

| Aaron | AR01MQ2I-10g |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 10g |

$5428.00 | 2023-12-16 | |

| 1PlusChem | 1P01MPU6-5g |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 5g |

$3338.00 | 2024-07-09 | |

| 1PlusChem | 1P01MPU6-10g |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 10g |

$4919.00 | 2024-07-09 | |

| Aaron | AR01MQ2I-1g |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 1g |

$1282.00 | 2025-02-14 | |

| Aaron | AR01MQ2I-2.5g |

2,3,6-Trifluoro-4-pyridinecarboxaldehyde |

1261269-91-3 | 95% | 2.5g |

$2488.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331753-500mg |

2,3,6-Trifluoropyridine-4-carbaldehyde |

1261269-91-3 | 98% | 500mg |

¥17962.00 | 2024-08-09 |

2,3,6-trifluoropyridine-4-carbaldehyde 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

8. Back matter

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

2,3,6-trifluoropyridine-4-carbaldehydeに関する追加情報

Introduction to 2,3,6-trifluoropyridine-4-carbaldehyde (CAS No: 1261269-91-3)

2,3,6-trifluoropyridine-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1261269-91-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structural features, including the presence of three fluorine atoms and an aldehyde functional group, make it a valuable building block for constructing complex molecular architectures.

The aldehyde moiety in 2,3,6-trifluoropyridine-4-carbaldehyde provides a reactive site for further functionalization through condensation reactions, oxidation, or reduction processes. This reactivity is leveraged in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The fluorine atoms contribute to the compound's metabolic stability and binding affinity, enhancing its suitability for drug development.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in designing next-generation therapeutics. Studies have demonstrated that the introduction of fluorine atoms can modulate the electronic properties and lipophilicity of molecules, thereby improving their pharmacokinetic profiles. In particular, 2,3,6-trifluoropyridine-4-carbaldehyde has been explored as a precursor in the synthesis of small-molecule inhibitors targeting bacterial resistance mechanisms. Its structural motif is found to be particularly effective in disrupting essential bacterial pathways.

In agrochemical applications, 2,3,6-trifluoropyridine-4-carbaldehyde plays a pivotal role in developing advanced pesticides and herbicides. The fluorinated pyridine core enhances the bioactivity and environmental stability of agrochemical formulations. Researchers have reported its use in creating novel compounds that exhibit potent activity against resistant pest strains while maintaining low toxicity to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.

The synthesis of 2,3,6-trifluoropyridine-4-carbaldehyde typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advanced catalytic methods have been developed to improve yield and selectivity during its preparation. For example, palladium-catalyzed cross-coupling reactions and fluorination techniques are commonly employed to introduce the desired fluorine substituents at specific positions on the pyridine ring. These synthetic strategies ensure high purity and scalability for industrial applications.

From a computational chemistry perspective, 2,3,6-trifluoropyridine-4-carbaldehyde has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed its potential as a scaffold for designing ligands that interact with biological targets such as enzymes and receptors. The electronic distribution influenced by the fluorine atoms is particularly crucial in optimizing binding affinities and selectivity. These insights are instrumental in guiding rational drug design efforts.

The pharmaceutical industry continues to explore novel derivatives of 2,3,6-trifluoropyridine-4-carbaldehyde to expand its therapeutic applications. Recent clinical trials have shown promising results with certain analogs being evaluated for their anti-inflammatory and antiviral properties. The aldehyde group offers flexibility for further derivatization into more complex structures with enhanced biological activity. This underscores the compound's significance as a key intermediate in drug discovery pipelines.

In conclusion, 2,3,6-trifluoropyridine-4-carbaldehyde (CAS No: 1261269-91-3) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic possibilities while its reactivity facilitates the development of innovative bioactive molecules. As research progresses, this compound will continue to be a cornerstone in advancing chemical biology and medicinal chemistry initiatives worldwide.

1261269-91-3 (2,3,6-trifluoropyridine-4-carbaldehyde) 関連製品

- 1805549-88-5(3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)

- 926252-17-7(4-Oxo-4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}butanoic acid)

- 2097937-01-2(4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide)

- 921842-61-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)

- 1936550-63-8(2-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2-hydroxyacetic acid)

- 66041-26-7(5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

- 5651-47-8(3-Isopropylbenzoic acid)

- 2580189-30-4(2-Phenyl-1,3-oxazole-5-sulfonamide)

- 344277-92-5(1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine)

- 2228486-39-1(5-(2-azidoethyl)-2-methylpyridine)